Flumethasone 17-ketone
Overview
Description
Flumethasone 17-ketone: is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a derivative of flumethasone, which is commonly used in the treatment of various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis . This compound is characterized by the presence of a ketone group at the 17th position of the steroid structure, which contributes to its unique pharmacological properties.
Mechanism of Action
Target of Action
Flumethasone 17-ketone, also known as Flumethasone, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus, leading to a variety of genetic activations and repressions . This interaction results in the suppression of inflammatory and immune responses .
Biochemical Pathways
Flumethasone affects the immune response pathway by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, lowering lymphocyte concentrations, and preventing antigen-antibody binding . This leads to downstream effects such as reduced inflammation and immune response .
Pharmacokinetics
It is known that corticosteroids like flumethasone are metabolized in the liver, primarily by the cyp3a4 enzyme . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of Flumethasone’s action result in a prompt decrease in inflammation, exudation, and itching . This makes it effective in treating various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .
Biochemical Analysis
Biochemical Properties
Flumethasone 17-ketone’s anti-inflammatory action is concentrated at the site of application . This local effect on diseased areas results in a prompt decrease in inflammation, exudation, and itching
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound is classified as a moderately potent corticosteroid and a glucocorticoid receptor agonist . Like other corticosteroids, it functions as an immunosuppressant by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, lowering lymphocyte concentrations, and preventing antigen-antibody binding .
Dosage Effects in Animal Models
This compound is 420 times as potent as cortisone in an animal model for anti-inflammatory activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flumethasone 17-ketone involves multiple steps, starting from the basic steroid structure. One common method involves the fluorination of a steroid precursor using an electrophilic fluorination agent. For example, (9b,11b,16b)-21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione can be reacted with benzoyl chloride in the presence of pyridine and N,N-dimethylacetamide to form an intermediate, which is then fluorinated using Selectfluor . The resulting intermediate is treated with sodium metabisulfite and ammonia to yield flumethasone 21-acetate, which is further hydrolyzed to produce flumethasone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Flumethasone 17-ketone undergoes various chemical reactions, including:
Oxidation: The ketone group at the 17th position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms in the structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Flumethasone 17-ketone is used as a reference standard in analytical chemistry for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology: In biological research, this compound is used to study the effects of corticosteroids on cellular processes, including inflammation, immune response, and cell signaling pathways .
Medicine: this compound is investigated for its therapeutic potential in treating inflammatory and autoimmune diseases. It is also used in the development of topical formulations for skin conditions .
Industry: In the pharmaceutical industry, this compound is used in the production of corticosteroid-based medications. It is also used in quality control and regulatory compliance for the manufacturing of pharmaceutical products .
Comparison with Similar Compounds
Flumethasone: The parent compound of flumethasone 17-ketone, used for similar therapeutic purposes.
Dexamethasone: Another potent corticosteroid with anti-inflammatory and immunosuppressive properties.
Betamethasone: A corticosteroid similar to dexamethasone, used in the treatment of various inflammatory conditions.
Uniqueness: this compound is unique due to the presence of the ketone group at the 17th position, which enhances its pharmacological properties. This structural modification contributes to its potent anti-inflammatory and immunosuppressive effects, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWAIKMRBAVPM-JRXMGOECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25256-97-7 | |
Record name | Flumethasone 17-ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025256977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUMETHASONE 17-KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0ADW48IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.